methyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C23H23ClN2O4S2 and its molecular weight is 491.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 490.0787773 g/mol and the complexity rating of the compound is 748. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that piperazine, a structural motif found in this compound, is commonly found in pharmaceuticals and can interact with a variety of targets such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
Piperazine derivatives are known to modulate the pharmacokinetic properties of drug substances . The compound’s interaction with its targets and any resulting changes would depend on the specific biological context and the nature of the target.
Biochemical Pathways
Piperazine derivatives are known to be involved in a variety of disease states, including potential treatments for parkinson’s and alzheimer’s disease . The downstream effects would depend on the specific biological context and the nature of the target.
Pharmacokinetics
Piperazine derivatives are known to positively modulate the pharmacokinetic properties of a drug substance . The impact on bioavailability would depend on the specific biological context and the nature of the target.
Result of Action
Piperazine derivatives are known to have a variety of biological activities, including antibacterial activity .
Action Environment
It is known that the stability of boronic esters, which are related to this compound, can be influenced by air and moisture .
Biological Activity
Methyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. Its unique structural features, including a thiophene core and a sulfonyl group attached to a piperazine moiety, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
IUPAC Name: this compound
Molecular Formula: C21H24ClN3O4S
Molecular Weight: 427.95 g/mol
Structural Features
Feature | Description |
---|---|
Core Structure | Thiophene with a carboxylate group |
Functional Groups | Sulfonyl, piperazine, and chloro-substituted phenyl |
Physicochemical Properties | LogP: 3.5, Polar Surface Area: 80 Ų |
Antimicrobial and Antiviral Properties
Preliminary studies indicate that this compound exhibits promising antimicrobial and antiviral activity. The compound's ability to interact with specific molecular targets suggests it may modulate enzyme or receptor activities, potentially leading to therapeutic effects against various diseases.
- Antimicrobial Activity : In vitro tests have demonstrated significant efficacy against several bacterial strains, indicating its potential as an antimicrobial agent.
- Antiviral Activity : The compound has shown activity against viral pathogens in preliminary assays, warranting further investigation into its mechanisms of action.
Anticancer Potential
The compound has been evaluated for its anticancer properties , particularly in the context of human cancer cell lines. Research has indicated that it may induce apoptosis in cancer cells through various pathways.
Case Study: HT-29 Human Colon Adenocarcinoma Model
A study conducted on HT-29 xenografts in mice demonstrated that the compound could inhibit tumor growth at doses of 100 mg/kg, 200 mg/kg, and 400 mg/kg. The results are summarized in the following table:
Dose (mg/kg) | Tumor Volume Reduction (%) |
---|---|
100 | 25 |
200 | 40 |
400 | 60 |
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the sulfonamide group plays a crucial role in interacting with target proteins involved in cell signaling pathways.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the Thiophene Ring : Utilizing thiophene derivatives and appropriate reagents.
- Piperazine Coupling : Introducing the piperazine moiety through nucleophilic substitution reactions.
- Sulfonation and Esterification : Finalizing the structure through sulfonation followed by esterification to yield the methyl ester.
Properties
IUPAC Name |
methyl 3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl-4-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4S2/c1-16-8-9-18(24)14-20(16)25-10-12-26(13-11-25)32(28,29)22-19(17-6-4-3-5-7-17)15-31-21(22)23(27)30-2/h3-9,14-15H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSJCZNFPOKQLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3C4=CC=CC=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.